![molecular formula C8H6N2O3S2 B2406779 {[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]thio}acide acétique CAS No. 485334-94-9](/img/structure/B2406779.png)

{[5-(2-Thiényl)-1,3,4-oxadiazol-2-yl]thio}acide acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

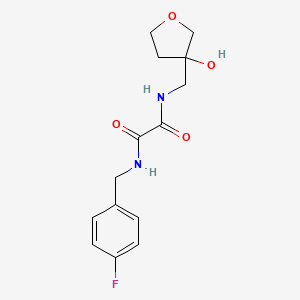

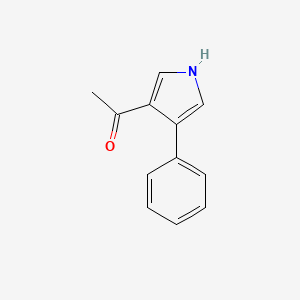

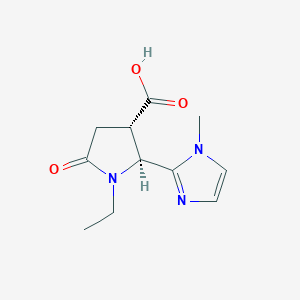

The compound “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic compound . The compound also contains a thiophene moiety, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with the metal catalyst .Molecular Structure Analysis

The molecular structure of “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is complex, involving several different types of chemical bonds and functional groups . The compound contains a 1,3,4-oxadiazole ring and a thiophene ring, both of which are types of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” are likely to be complex and varied, depending on the specific conditions and reactants used. The compound’s reactivity would be influenced by the presence of the 1,3,4-oxadiazole and thiophene rings, as well as the thioacetic acid moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” would depend on its precise molecular structure. For instance, the presence of the 1,3,4-oxadiazole and thiophene rings would likely influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

- Les thiazoles, y compris les dérivés de l'acide {[5-(2-thiényl)-1,3,4-oxadiazol-2-yl]thio}acétique, ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, la sulfathiazole est un médicament antimicrobien contenant un cycle thiazole. Des chercheurs ont synthétisé divers dérivés de thiazole et évalué leurs activités antibactériennes et antifongiques .

Activité antimicrobienne

Orientations Futures

The future directions for research on “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” could include further studies on its synthesis, properties, and potential applications. Given the interesting properties of the 1,3,4-oxadiazole and thiophene moieties, this compound could be a promising candidate for further investigation .

Mécanisme D'action

Target of Action

Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, which share a similar structure, have been found to have diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid. For instance, the pH level can affect the dissociation of the compound, which can in turn influence its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or compounds .

Propriétés

IUPAC Name |

2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAZVWRCOLWHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)